molecular formula C24H34ClN3O6 B12718450 N-(2-(Diethylamino)ethyl)-4-nitro-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride CAS No. 93777-62-9

N-(2-(Diethylamino)ethyl)-4-nitro-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride

Cat. No.: B12718450
CAS No.: 93777-62-9
M. Wt: 496.0 g/mol
InChI Key: SCTLZIJWHJIWTD-QMGGKDRNSA-N
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Description

N-(2-(Diethylamino)ethyl)-4-nitro-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride is a complex organic compound with a molecular formula of C24H33ClN2O4. This compound is known for its unique chemical structure, which includes a diethylaminoethyl group, a nitro group, and a trimethoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-4-nitro-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include diethylamine, nitrobenzene, and trimethoxybenzaldehyde. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process includes the careful measurement of reagents, precise control of reaction conditions, and thorough purification of the final product to meet quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-4-nitro-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The diethylaminoethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-4-nitro-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-4-nitro-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Diethylamino)ethyl)-4-nitro-alpha-((2,4,5-trimethoxyphenyl)methylene)benzeneacetamide
  • N-(2-(Diethylamino)ethyl)-4-nitro-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide

Uniqueness

N-(2-(Diethylamino)ethyl)-4-nitro-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. This uniqueness makes it valuable for research and industrial applications, as it can be used to synthesize a wide range of derivatives and analogs with different properties and activities.

Properties

CAS No.

93777-62-9

Molecular Formula

C24H34ClN3O6

Molecular Weight

496.0 g/mol

IUPAC Name

(E)-N-[2-(diethylamino)ethyl]-2-phenyl-3-(2,4,5-trimethoxy-4-nitrocyclohexa-1,5-dien-1-yl)prop-2-enamide;hydrochloride

InChI

InChI=1S/C24H33N3O6.ClH/c1-6-26(7-2)14-13-25-23(28)20(18-11-9-8-10-12-18)15-19-16-22(32-4)24(33-5,27(29)30)17-21(19)31-3;/h8-12,15-16H,6-7,13-14,17H2,1-5H3,(H,25,28);1H/b20-15+;

InChI Key

SCTLZIJWHJIWTD-QMGGKDRNSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)/C(=C/C1=C(CC(C(=C1)OC)([N+](=O)[O-])OC)OC)/C2=CC=CC=C2.Cl

Canonical SMILES

CCN(CC)CCNC(=O)C(=CC1=C(CC(C(=C1)OC)([N+](=O)[O-])OC)OC)C2=CC=CC=C2.Cl

Origin of Product

United States

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